molecular formula C20H19N3O3 B3014828 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921826-01-9

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B3014828
CAS No.: 921826-01-9
M. Wt: 349.39
InChI Key: FRSTUPRCFIYXCT-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a pyridazinone core linked to a benzamide moiety through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone core. This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which is then cyclized to yield the pyridazinone ring .

The next step involves the formation of the ethyl linker. This can be done by reacting the pyridazinone with an appropriate ethylating agent, such as ethyl bromide, under basic conditions. Finally, the benzamide moiety is introduced by reacting the ethylated pyridazinone with benzoyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to changes in the enzyme’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and benzamide moieties contribute to its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)18-11-12-19(24)23(22-18)14-13-21-20(25)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSTUPRCFIYXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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